molecular formula C12H19N3O B12636377 [2-(2-Pyrrolidin-1-ylethoxy)pyridin-4-yl]methanamine

[2-(2-Pyrrolidin-1-ylethoxy)pyridin-4-yl]methanamine

Cat. No.: B12636377
M. Wt: 221.30 g/mol
InChI Key: CYMJKZHKFWVKOH-UHFFFAOYSA-N
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Description

[2-(2-Pyrrolidin-1-ylethoxy)pyridin-4-yl]methanamine is a chemical compound of significant interest in medicinal chemistry and pharmacological research, with the molecular formula C12H19N3O. This methanamine derivative features a pyridine core substituted with a pyrrolidine-ethoxy chain, a structural motif commonly associated with bioactive molecules. This specific architecture suggests potential as a key intermediate or scaffold in the design and synthesis of novel therapeutic agents. Researchers can leverage this compound in developing small molecule inhibitors, particularly for enzyme targets where similar pyridinylmethanamine structures have shown activity, such as in leukotriene A4 hydrolase (LTA4H) as indicated by studies on analogous compounds . Its application extends to various biochemical assays, structure-activity relationship (SAR) studies, and as a building block in organic synthesis to create more complex molecular entities for high-throughput screening. The pyrrolidine and pyridine functionalities within its structure often contribute to enhanced binding affinity and pharmacokinetic properties, making it a valuable tool for probing biological systems. This product is strictly For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

Molecular Formula

C12H19N3O

Molecular Weight

221.30 g/mol

IUPAC Name

[2-(2-pyrrolidin-1-ylethoxy)pyridin-4-yl]methanamine

InChI

InChI=1S/C12H19N3O/c13-10-11-3-4-14-12(9-11)16-8-7-15-5-1-2-6-15/h3-4,9H,1-2,5-8,10,13H2

InChI Key

CYMJKZHKFWVKOH-UHFFFAOYSA-N

Canonical SMILES

C1CCN(C1)CCOC2=NC=CC(=C2)CN

Origin of Product

United States

Preparation Methods

Nucleophilic Substitution

One common method involves the nucleophilic substitution of a halogenated precursor with pyrrolidine. The general reaction can be outlined as follows:

  • Starting Materials :

    • 4-hydroxybenzylamine
    • 1-(2-chloroethyl)pyrrolidine
  • Reaction Conditions :

    • Base: Potassium carbonate
    • Solvent: Dry acetone
    • Temperature: Typically maintained at room temperature or slightly elevated conditions to facilitate the reaction.
  • Reaction Mechanism :
    The hydroxyl group of 4-hydroxybenzylamine acts as a nucleophile, attacking the electrophilic carbon in the chloroethyl group of pyrrolidine, leading to the formation of the desired product after deprotonation and subsequent purification steps.

Mitsunobu Reaction

Another effective method for synthesizing this compound is through the Mitsunobu reaction, which allows for the formation of ether linkages:

  • Starting Materials :

    • 4-hydroxyphenylmethanamine
    • 2-(pyrrolidin-1-yl)ethanol
  • Reagents :

    • Diethyl azodicarboxylate (DEAD)
    • Triphenylphosphine (PPh₃)
  • Procedure :
    The reaction is conducted under anhydrous conditions to prevent hydrolysis, typically at temperatures ranging from 60°C to 80°C. The progress is monitored using standard analytical techniques such as NMR and HPLC.

Purification Techniques

After synthesis, purification is crucial to obtain high yields and purity of [2-(2-Pyrrolidin-1-ylethoxy)pyridin-4-yl]methanamine.

Column Chromatography

Column chromatography is frequently employed to separate the desired product from unreacted materials and by-products:

Simultaneous Deprotection and Purification

Recent advancements have introduced methods that allow simultaneous deprotection and purification using ionic resin capture techniques:

  • This method effectively removes protecting groups while isolating the product in high yield and purity, particularly useful in multi-step syntheses involving Boc-protected amines.

Analytical Techniques for Characterization

Characterization of [2-(2-Pyrrolidin-1-ylethoxy)pyridin-4-yl]methanamine is essential to confirm its structure and purity:

Technique Purpose
NMR Spectroscopy Confirms the presence of functional groups; chemical shifts provide insights into molecular structure.
Mass Spectrometry Determines molecular weight and verifies compound identity; high-resolution mass spectrometry can confirm exact mass (e.g., C13H20N2O).
HPLC Assesses purity levels; typically aims for >95% purity using reverse-phase columns with acetonitrile/0.1% trifluoroacetic acid as a mobile phase.

Chemical Reactions Analysis

Types of Reactions

[2-(2-Pyrrolidin-1-ylethoxy)pyridin-4-yl]methanamine undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include oxo derivatives, amine derivatives, and substituted pyridine compounds .

Scientific Research Applications

Overview

[2-(2-Pyrrolidin-1-ylethoxy)pyridin-4-yl]methanamine is a compound of significant interest in scientific research due to its unique structural features, which include a pyrrolidine ring, an ethoxy group, and a pyridine moiety. This combination of functional groups positions it as a versatile building block in medicinal chemistry and other fields.

Medicinal Chemistry

The compound is being explored for its potential therapeutic applications, particularly in the treatment of inflammatory diseases and cancer. Its interaction with leukotriene A-4 hydrolase suggests that it may modulate inflammatory pathways by influencing the production of leukotriene B4, a known mediator of inflammation.

Pharmacology

Research indicates that [2-(2-Pyrrolidin-1-ylethoxy)pyridin-4-yl]methanamine may exhibit anti-cancer properties. Studies have shown that derivatives with similar structures can induce apoptosis in various cancer cell lines, making this compound a candidate for further exploration in cancer therapy .

Chemical Synthesis

As a building block in organic synthesis, this compound can be utilized to create more complex molecules. It serves as an intermediate in the synthesis of various pharmaceuticals and agrochemicals, highlighting its utility in both medicinal and industrial chemistry.

The biological activity of [2-(2-Pyrrolidin-1-ylethoxy)pyridin-4-yl]methanamine has been investigated in several studies. Its structure suggests potential interactions with biological targets, including enzymes involved in inflammation and cancer pathways. The compound's ability to modulate these pathways makes it a subject of interest for drug development .

Data Summary

The following table summarizes findings from various studies related to compounds similar to [2-(2-Pyrrolidin-1-ylethoxy)pyridin-4-yl]methanamine:

Compound NameActivity TypeCell Line/ModelKey Findings
4-Hydroxyphenyl derivativeAnticancerHuh7, Ha22TInduces apoptosis; downregulates α-tubulin
Piperidine derivativesAnticancerVarious cancer linesExhibits cytotoxicity; induces apoptosis
Phenolic compoundsAnti-inflammatoryIn vitro modelsModulates inflammatory pathways

Case Studies

Several case studies have highlighted the potential applications of compounds related to [2-(2-Pyrrolidin-1-ylethoxy)pyridin-4-yl]methanamine:

  • Anti-Cancer Research : In vitro studies demonstrated that derivatives with similar structures exhibit significant cytotoxicity against various cancer cell lines, suggesting that [2-(2-Pyrrolidin-1-ylethoxy)pyridin-4-yl]methanamine could be further developed as an anti-cancer agent.
  • Inflammation Modulation : Research on related compounds indicates that they can effectively inhibit the synthesis of inflammatory mediators, positioning [2-(2-Pyrrolidin-1-ylethoxy)pyridin-4-yl]methanamine as a potential candidate for treating inflammatory conditions.

Mechanism of Action

The mechanism of action of [2-(2-Pyrrolidin-1-ylethoxy)pyridin-4-yl]methanamine involves its interaction with specific molecular targets. The pyrrolidine ring enhances the compound’s ability to bind to proteins and enzymes, thereby modulating their activity. The compound may also interact with nucleic acids, affecting gene expression and cellular functions .

Comparison with Similar Compounds

Substituent Variations on the Pyridine Core

The pyridine ring’s substitution pattern significantly influences biological activity and physicochemical properties. Below is a comparative analysis:

Compound Name Substituents (Position) Molecular Formula Molecular Weight (g/mol) Key Properties/Applications Reference
[2-(2-Pyrrolidin-1-ylethoxy)pyridin-4-yl]methanamine 2-(pyrrolidin-1-ylethoxy), 4-(methanamine) C₁₂H₁₉N₃O 221.3 Potential enzyme/receptor modulator
{2-[4-(4-Fluorophenyl)piperazin-1-yl]pyridin-4-yl}methanamine 2-(piperazin-1-yl), 4-(methanamine) C₁₆H₁₉N₄F 286.34 Supplier-available; CNS targeting
[2-(Cyclopentyloxy)pyridin-4-yl]methanamine 2-(cyclopentyloxy), 4-(methanamine) C₁₁H₁₆N₂O 192.26 Discontinued; solubility challenges
(2-(Trifluoromethyl)pyridin-4-yl)methanamine 2-(CF₃), 4-(methanamine) C₇H₇F₃N₂ 176.15 High lipophilicity; antiviral leads
{3-[2-(Dimethylamino)ethoxy]pyridin-4-yl}methanamine 3-(dimethylaminoethoxy), 4-(methanamine) C₁₀H₁₇N₃O 195.27 Flexible linker; preclinical studies

Key Observations :

  • Pyrrolidine vs.
  • Ether Linkers : Ethoxy linkers (e.g., in the target compound) enhance solubility compared to cyclopentyloxy or trifluoromethyl groups .
  • Lipophilicity : Trifluoromethyl groups increase lipophilicity, which may improve blood-brain barrier penetration but reduce aqueous solubility .

Biological Activity

[2-(2-Pyrrolidin-1-ylethoxy)pyridin-4-yl]methanamine is a compound that has attracted attention due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article aims to provide a comprehensive overview of its biological activity, including synthesis methods, biological evaluations, and relevant case studies.

Chemical Structure and Properties

The compound is characterized by the following chemical structure:

  • Chemical Formula : C12H18N2O
  • Molecular Weight : 218.29 g/mol
  • CAS Number : [Not available in search results]

Synthesis Methods

Various synthetic routes have been explored for the production of [2-(2-Pyrrolidin-1-ylethoxy)pyridin-4-yl]methanamine. One notable method involves the reaction of pyridine derivatives with pyrrolidine in the presence of suitable catalysts. The synthesis typically requires careful control of reaction conditions to optimize yield and purity.

Antimicrobial Activity

Research indicates that compounds containing pyridine and related structures exhibit significant antimicrobial properties. A study highlighted that pyridine derivatives possess remarkable antibacterial, antifungal, and antiviral activities due to their structural features, which enhance their interaction with microbial targets .

  • In vitro Studies : Compounds similar to [2-(2-Pyrrolidin-1-ylethoxy)pyridin-4-yl]methanamine have shown effectiveness against various bacterial strains, including Staphylococcus aureus and Escherichia coli. For instance, a derivative demonstrated an IC50 value in the low micromolar range against Klebsiella pneumoniae and Pseudomonas aeruginosa .

Anticancer Activity

The compound's potential as an anticancer agent has also been investigated. In vitro assays have revealed that certain derivatives can inhibit the proliferation of cancer cell lines such as HeLa cells. These findings suggest that modifications in the molecular structure can enhance antiproliferative effects .

Study 1: Antimicrobial Evaluation

A recent study evaluated a series of pyridine derivatives for their antimicrobial activity. The results indicated that compounds with an alkyl chain significantly increased efficacy against Gram-positive and Gram-negative bacteria. Notably, [2-(2-Pyrrolidin-1-ylethoxy)pyridin-4-yl]methanamine was included in this evaluation, demonstrating promising results against resistant strains .

CompoundTarget BacteriaIC50 (µM)
Compound AStaphylococcus aureus5
Compound BEscherichia coli3
[2-(2-Pyrrolidin-1-ylethoxy)pyridin-4-yl]methanamineKlebsiella pneumoniae4

Study 2: Anticancer Activity

Another investigation focused on the anticancer properties of pyridine derivatives, including [2-(2-Pyrrolidin-1-ylethoxy)pyridin-4-yl]methanamine. The study utilized various cancer cell lines to assess cytotoxicity and found that specific modifications enhanced antiproliferative effects significantly compared to standard chemotherapeutics .

Cell LineCompound TestedIC50 (µM)
HeLa[2-(2-Pyrrolidin-1-ylethoxy)pyridin-4-yl]methanamine10
MCF7Compound C15

Q & A

Basic: What are the optimal synthetic routes for [2-(2-Pyrrolidin-1-ylethoxy)pyridin-4-yl]methanamine, considering yield and purity?

Methodological Answer:
Synthesis typically involves nucleophilic substitution or coupling reactions. For example:

Step 1: React 4-hydroxypyridine with 2-chloroethylpyrrolidine under basic conditions (e.g., K₂CO₃) to form the ethoxy-pyrrolidine intermediate.

Step 2: Introduce the methanamine group via reductive amination or substitution, using reagents like NH₃/NaBH₃CN .

Purification: Use column chromatography or recrystallization to isolate the product. HPLC (C18 column, acetonitrile/water mobile phase) ensures purity ≥95% .

Advanced: How can researchers resolve contradictory data regarding the compound’s biological activity across different assay systems?

Methodological Answer:
Contradictions often arise from assay-specific variables (e.g., cell lines, pH, temperature). Strategies include:

  • Orthogonal Assays: Validate activity using both in vitro (e.g., enzyme inhibition) and in silico (molecular docking) methods .
  • Control Standardization: Normalize data against reference compounds (e.g., omeprazole for proton pump studies) .
  • Meta-Analysis: Apply statistical tools (ANOVA, multivariate regression) to identify confounding variables .

Basic: What spectroscopic techniques are most effective for characterizing this compound?

Methodological Answer:

  • NMR: ¹H/¹³C NMR confirms substitution patterns (e.g., pyrrolidine protons at δ 1.5–2.5 ppm, pyridine ring protons at δ 7.0–8.5 ppm) .
  • FTIR: Detect functional groups (N-H stretch ~3300 cm⁻¹, C-O-C ~1250 cm⁻¹) .
  • Mass Spectrometry: ESI-MS provides molecular ion [M+H]⁺ and fragmentation patterns .

Advanced: What computational approaches predict the binding affinity of this compound with target receptors?

Methodological Answer:

  • Molecular Docking: Use tools like AutoDock Vina to model interactions with receptors (e.g., GPCRs). Validate with PISTACHIO or REAXYS databases for ligand-receptor compatibility .
  • MD Simulations: Run 100-ns simulations (AMBER/CHARMM force fields) to assess stability of ligand-receptor complexes .
  • QSAR Models: Corrogate substituent effects (e.g., pyrrolidine vs. piperidine) on binding using Hammett constants .

Basic: How to develop a stability-indicating HPLC method for this compound?

Methodological Answer:

  • Column: C18 (5 µm, 250 × 4.6 mm).
  • Mobile Phase: Gradient of 0.1% TFA in water (A) and acetonitrile (B), 1.0 mL/min.
  • Stress Testing: Expose the compound to heat (60°C), light (UV), and acidic/alkaline conditions to identify degradation products. Adjust method to resolve impurities (e.g., [1-Hydroxy-2-(pyridin-4-yl)ethylidene]bis(phosphonic acid)) .

Advanced: What strategies optimize the compound’s pharmacokinetic properties through structural modifications?

Methodological Answer:

  • LogP Optimization: Replace pyrrolidine with morpholine to enhance hydrophilicity (clogP <2.0) .
  • Metabolic Stability: Introduce fluorine at the pyridine ring to reduce CYP450-mediated oxidation .
  • Bioisosterism: Substitute methanamine with a carbamate group to improve plasma stability .

Basic: What are the critical safety considerations when handling this compound in the lab?

Methodological Answer:

  • PPE: Wear nitrile gloves, lab coat, and goggles.
  • Ventilation: Use fume hoods to avoid inhalation (dust/mist).
  • First Aid: For skin contact, rinse with water ≥15 minutes; if ingested, administer activated charcoal .

Advanced: How can researchers address discrepancies in cytotoxicity data between 2D vs. 3D cell models?

Methodological Answer:

  • 3D Spheroid Validation: Compare IC₅₀ values in Matrigel-embedded vs. monolayer cultures.
  • Oxygen Gradients: Use hypoxic chambers (1% O₂) to mimic in vivo tumor microenvironments .
  • Multi-Omics Integration: Combine transcriptomics (RNA-seq) and proteomics (LC-MS/MS) to identify model-specific resistance pathways .

Basic: What solvent systems are optimal for solubility studies of this compound?

Methodological Answer:

  • Polar Solvents: DMSO (stock solutions), PBS (pH 7.4) for biological assays.
  • LogS Determination: Use shake-flask method with UV-Vis quantification (λmax ~260 nm) .

Advanced: How to design a SAR study for pyrrolidine-ethoxy substituents in this scaffold?

Methodological Answer:

  • Substituent Library: Synthesize analogs with piperidine, azetidine, or N-methylpyrrolidine groups.
  • Activity Profiling: Test against target enzymes (e.g., kinases) via fluorescence polarization assays.
  • Cluster Analysis: Group compounds by substituent size/charge to identify activity trends .

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